4-{Bis[4-(dimethylamino)phenyl]methyl}phenol
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Overview
Description
4-{bis[4-(dimethylamino)phenyl]methyl}phenol is a tertiary amino compound in which the para positions of the three phenyl rings in triphenylmethane are substituted with two dimethylamino groups and one hydroxy group. It is a member of phenols and a tertiary amino compound. It derives from a hydride of a triphenylmethane.
Scientific Research Applications
Molecular Structures and Complexes
- The lithium and sodium phenolates of various dimethylaminomethyl phenol derivatives, including compounds related to 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol, have been synthesized and analyzed. These studies revealed insights into their molecular structures in both solution and solid-state, using techniques like NMR spectroscopy and X-ray diffraction (Koten et al., 1993).
Polymorphs and Solvates
- Research on polymorphs and solvates of isomeric bis-phenols, closely related to 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol, has been conducted. This includes the study of their polymorphs, solvates, and interconversions, providing valuable insights into their structural properties and interactions (Nath & Baruah, 2013).
Schiff Base Ligands and Metal Complexes
- Schiff base ligands similar to 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol have been prepared, and their metal(II) complexes were studied. These complexes show potential for acting as DNA probes and anticancer agents, demonstrating their significant biochemical and medicinal applications (Rani et al., 2020).
Spectroscopic Features
- The synthesis of butterfly-shaped difluoroboradiaza-s-indacenes with different substituents, including derivatives of 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol, has been explored. These compounds exhibit unique optical properties sensitive to environmental factors like pH, offering potential in applications like pH sensing (Bura et al., 2011).
Organometallic Chemistry
- Studies have been conducted on group 4 metal chemistry using constrained-geometry 2-(indenyl)phenoxide ligation, related to 4-{Bis[4-(dimethylamino)phenyl]methyl}phenol. These studies contribute to understanding the structural and stereochemical aspects of such organometallic compounds (Turner et al., 2004).
properties
CAS RN |
652-46-0 |
---|---|
Product Name |
4-{Bis[4-(dimethylamino)phenyl]methyl}phenol |
Molecular Formula |
C23H26N2O |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]phenol |
InChI |
InChI=1S/C23H26N2O/c1-24(2)20-11-5-17(6-12-20)23(19-9-15-22(26)16-10-19)18-7-13-21(14-8-18)25(3)4/h5-16,23,26H,1-4H3 |
InChI Key |
ZTXGOUSDKAXJJB-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)O |
Other CAS RN |
652-46-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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